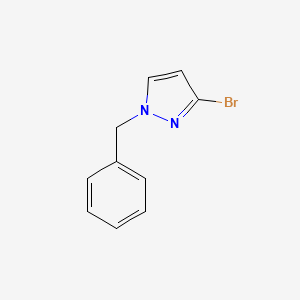
1-Benzyl-3-bromo-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-bromo-1H-pyrazole is a chemical compound that can be used in the preparation of some amines and amino acids containing the pyrazole nucleus . These compounds are of interest because of their close structural resemblance to the imidazole derivatives, such as Histamine and Histidine .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of 3-Bromopyrazole as a pharmaceutical intermediate for the synthesis of Rynaxypyr . The preparation of 3-bromo-1H-pyrazole involves adding trifluoroacetic acid to 3-bromo-pyrazole-1-sulfonic acid dimethylamide and stirring at room temperature for 2 hours .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure of this compound has been verified using elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes to provide pyrazoles . It can also undergo one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions .Applications De Recherche Scientifique
Catalysis and Cross-Coupling Reactions
Pyrazole-containing compounds, including derivatives of 1-Benzyl-3-bromo-1H-pyrazole, have been utilized as ligands in metal complexes that serve as pre-catalysts for cross-coupling reactions, such as the Suzuki–Miyaura reaction. These ligands help stabilize the metal complexes and fine-tune their electrophilic and steric properties, which are crucial for the catalytic activity. For instance, bulky pyrazole-based ligands were synthesized and used in the creation of bis(pyrazolyl)palladium(II) complexes, demonstrating significant catalytic activity in Suzuki–Miyaura cross-coupling reactions, with conversion rates depending on the substituents' electronic properties on the substrates (Ocansey, Darkwa, & Makhubela, 2018).
Metal-Organic Frameworks (MOFs)
Research has also shown that pyrazolate-bridged metal–organic frameworks (MOFs) with exposed metal sites exhibit high thermal and chemical stability. These frameworks, synthesized using a tritopic pyrazole-based ligand, showcase remarkable properties such as high surface area and stability under extreme conditions, making them potential candidates for catalysis and other applications where zeolites are traditionally employed (Colombo et al., 2011).
Organic Synthesis
This compound and its analogs are key intermediates in the synthesis of various organic compounds. For example, efficient synthetic routes have been developed for pyrazolo[3,4-b]indoles and pyrazolo[1,5-a]benzimidazoles via palladium- and copper-catalyzed intramolecular C-C and C-N bond formation, demonstrating the versatility of pyrazole derivatives in synthesizing heterocyclic compounds with potential biological activity (Kumar, Ila, & Junjappa, 2009).
Photophysical Properties
Rhenium carbonyl complexes incorporating pyrazolyl-pyridyl-based ligands have been studied for their photophysical and electrochemiluminescence properties. These complexes exhibit bright luminescence with potential applications in light-emitting devices and sensors. The introduction of pyrazole moieties into these complexes significantly affects their luminescent quantum efficiencies and emission properties, illustrating the impact of pyrazole derivatives on the development of luminescent materials (Wei et al., 2011).
Coordination Chemistry
Pyrazole-based ligands, including those derived from this compound, are essential in constructing coordination polymers and complexes with unique structures and properties. These compounds have been explored for their ability to coordinate with various metals, leading to materials with potential applications in catalysis, molecular recognition, and as antimicrobial and anti-inflammatory agents. The flexibility and dual role of pyrazole-based molecules in metal coordination and hydrogen bond formation make them attractive for crystal engineering and the design of functional materials (Sengupta et al., 2012).
Safety and Hazards
1-Benzyl-3-bromo-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Orientations Futures
The future directions for 1-Benzyl-3-bromo-1H-pyrazole involve the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds . It is also expected that this compound will continue to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Mécanisme D'action
Target of Action
It’s worth noting that pyrazole derivatives, which include 1-benzyl-3-bromo-1h-pyrazole, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that pyrazole derivatives can inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that this compound might interact with its targets in a similar manner, leading to changes in these biochemical processes.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it’s likely that multiple pathways are affected. These could include pathways related to oxidative phosphorylation, ATP exchange, and calcium uptake .
Pharmacokinetics
The properties of pyrazole derivatives in general suggest that they are relatively stable, readily prepared, and generally environmentally benign . These characteristics could potentially impact the bioavailability of this compound.
Result of Action
It’s known that pyrazole derivatives can exhibit a wide range of biological activities . Therefore, the effects of this compound could potentially include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that the suzuki–miyaura coupling reaction, which is often used in the synthesis of pyrazole derivatives, offers mild conditions, broad substrate scope, and excellent functional group tolerance . This suggests that the action of this compound could potentially be influenced by various environmental factors.
Propriétés
IUPAC Name |
1-benzyl-3-bromopyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZIWRVCENAKLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260778-36-6 |
Source


|
| Record name | 1-benzyl-3-bromo-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Chlorophenyl)-1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2970677.png)
![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2970679.png)




![(E)-9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-acetyl oxime](/img/structure/B2970687.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide](/img/structure/B2970692.png)
![3-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-oxopropanenitrile](/img/structure/B2970693.png)
![6-(2-hydroxyethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2970694.png)

